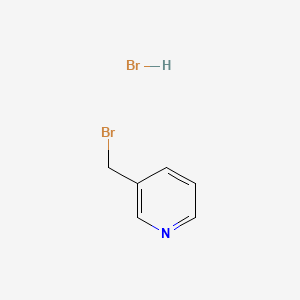

3-Bromomethylpyridine hydrobromide

説明

特性

IUPAC Name |

3-(bromomethyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.BrH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHPUOJKUXFUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507530 | |

| Record name | 3-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4916-55-6 | |

| Record name | 4916-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)pyridine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Examination of 3-(Bromomethyl)pyridine Hydrobromide

This guide provides a detailed overview of the fundamental physicochemical properties of 3-(Bromomethyl)pyridine (B1585428) hydrobromide, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Properties

3-(Bromomethyl)pyridine hydrobromide is a pyridinium (B92312) compound frequently utilized as a reagent in organic synthesis. A comprehensive understanding of its molecular characteristics is essential for its proper application. The key quantitative data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Weight | 252.93 g/mol | [1][2] |

| Molecular Formula | C₆H₆BrN·HBr | [1][3] |

| CAS Number | 4916-55-6 | [1][3][4] |

| Melting Point | 150 °C | [3] |

| Appearance | White to almost white powder/crystal | [3] |

| Synonyms | 3-Picolyl bromide hydrobromide | [2][3] |

Molecular Structure and Composition

The molecular formula, C₆H₆BrN·HBr, indicates that the compound consists of a 3-(bromomethyl)pyridine molecule and a molecule of hydrogen bromide. The hydrobromide salt form enhances the compound's stability and handling properties. The structural composition is a key determinant of its chemical reactivity and physical properties.

Figure 1: Molecular components of 3-(Bromomethyl)pyridine hydrobromide.

Experimental Protocols

The determination of the molecular weight of 3-(Bromomethyl)pyridine hydrobromide is typically achieved through standard analytical techniques.

Mass Spectrometry: This is a primary method for determining the molecular weight of a compound. The process involves ionizing the chemical compound and then measuring the mass-to-charge ratio of the resulting ions. For 3-(Bromomethyl)pyridine hydrobromide, this technique would confirm the mass of the 3-(bromomethyl)pyridinium cation and the bromide anion.

Titration: As referenced in the search results, an assay by titration can be used to determine the purity of the compound, which is essential for accurate molecular weight-dependent calculations in experimental settings. This typically involves an acid-base titration to quantify the hydrobromide content.

The workflow for the characterization of 3-(Bromomethyl)pyridine hydrobromide is outlined below.

References

Technical Guide: Physical Properties of 3-Bromomethylpyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromomethylpyridine hydrobromide (CAS No: 4916-55-6), a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines its fundamental physicochemical characteristics, provides detailed experimental protocols for property determination, and illustrates a relevant synthetic pathway.

Core Physical and Chemical Properties

This compound, also known as 3-Picolyl bromide hydrobromide, is a halogenated heterocyclic building block essential for various organic syntheses.[1][2] Its reactivity, primarily centered around the bromomethyl group, makes it a versatile reagent for introducing the pyridin-3-ylmethyl moiety into a wide range of molecular scaffolds.

Data Presentation: Physical Property Summary

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 4916-55-6 | |

| Molecular Formula | C₆H₆BrN · HBr (or C₆H₇Br₂N) | [1][3] |

| Molecular Weight | 252.93 g/mol | [2][4] |

| 252.94 g/mol | [1][3] | |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 150 °C | [3] |

| 150-155 °C | [1] | |

| Solubility | Soluble in water. Soluble in DMSO. | [5] |

| Purity | ≥ 97% | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for ensuring data accuracy and reproducibility in a research setting.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Objective: To determine the melting point range of a solid sample of this compound.

Materials and Equipment:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer (calibrated)

-

Silicone oil (for oil bath apparatus)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. Alternatively, drop the tube through a long glass tube onto the benchtop to compact the sample. The final packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb adjacent to the part of the capillary containing the sample.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-15 °C per minute) can be used to find an approximate melting point.

-

Approximate Melting Point Determination: Record the temperature at which the sample is observed to melt during the rapid heating phase.

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample in a fresh capillary tube.

-

Fine Heating: Place the new sample in the apparatus and heat rapidly until the temperature is about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Recording the Melting Range:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂.

Mandatory Visualizations

Diagrams are provided below to illustrate key experimental workflows and logical relationships relevant to this compound.

Experimental Workflow: Synthesis of 5-Methyl-3-(bromomethyl)pyridine Hydrobromide

The following diagram outlines the synthetic pathway for a structurally similar and functionally relevant compound, 5-Methyl-3-(bromomethyl)pyridine hydrobromide, starting from 5-methylnicotinic acid. This process is indicative of the synthetic chemistry in which these reagents are employed.[6]

Logical Workflow: Melting Point Determination

This diagram illustrates the logical steps involved in the accurate determination of a compound's melting point using the capillary method.

References

- 1. 3-(Bromomethyl)pyridine Hydrobromide | 4916-55-6 [chemicalbook.com]

- 2. 3-(Bromomethyl)pyridine 97 4916-55-6 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 12707037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Synthetic Applications of 3-Bromomethylpyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromomethylpyridine hydrobromide is a pivotal heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents and other specialty chemicals. Its reactivity, stemming from the bromomethyl group attached to the pyridine (B92270) ring, allows for its versatile use as a precursor in the formation of a wide array of more complex molecules. This technical guide provides an in-depth overview of the melting point of this compound, a critical parameter for its identification and quality control. Furthermore, it outlines a detailed experimental protocol for melting point determination and illustrates a common synthetic workflow involving this compound.

Core Physicochemical Data

The melting point of this compound is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound. The data below has been compiled from various chemical suppliers and literature sources.

| Property | Value | References |

| Melting Point | 150 °C | [1] |

| Melting Point Range | 150-155 °C | [2] |

| Molecular Formula | C₆H₆BrN · HBr | [1][2] |

| Molecular Weight | 252.93 g/mol | [2][3] |

| CAS Number | 4916-55-6 | [1][2] |

| Appearance | White to almost white powder or crystals | [1] |

Experimental Protocol: Melting Point Determination

The following is a standardized procedure for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (optional, if the sample is not a fine powder)

-

Safety goggles

-

Lab coat

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.[4]

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

If the approximate melting point is known (around 150-155 °C), set the plateau temperature to approximately 20 °C below the expected melting point.

-

Set the heating rate (ramp rate) to 1-2 °C per minute to ensure thermal equilibrium and an accurate reading.[5]

-

-

Measurement:

-

Carefully insert the packed capillary tube into the heating block of the apparatus.

-

Begin the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).[6]

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool down.

-

Dispose of the used capillary tube in the designated glass waste container.

-

Record the observed melting point range in your laboratory notebook. For high accuracy, it is recommended to perform the measurement in triplicate and report the average.

-

Synthetic Workflow: Quaternization of a Tertiary Amine

This compound is frequently employed as an alkylating agent in the synthesis of pyridinium (B92312) salts. These salts are a common structural motif in many biologically active compounds. The following diagram illustrates the general workflow for the synthesis of a pyridinium salt via the quaternization of a tertiary amine with this compound. Pyridine and dihydropyridine (B1217469) scaffolds play an expanding role in drug design, appearing in numerous FDA-approved pharmaceuticals.[7][8] The synthesis of pyridinium salts is a key step in the development of new therapeutic agents.[9][10]

Caption: General workflow for the synthesis of a pyridinium salt.

Conclusion

This technical guide provides essential information on the melting point of this compound, a fundamental property for its characterization. The detailed experimental protocol for melting point determination offers a reliable method for researchers to verify the purity of their samples. Furthermore, the illustrated synthetic workflow highlights a key application of this versatile reagent in the synthesis of pyridinium salts, which are of significant interest in medicinal chemistry and drug development.[1][9][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Bromomethyl)pyridine 97 4916-55-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pennwest.edu [pennwest.edu]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 3-Bromomethylpyridine Hydrobromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of 3-bromomethylpyridine hydrobromide, a key building block in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For this compound, a salt, its ionic nature and the polarity of the pyridine (B92270) ring are key determinants of its solubility in various organic solvents.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. The following table summarizes the known data point.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Not Specified | 50 mg/mL | [1] |

Note: The solubility in DMSO may require ultrasonication to achieve, and the hygroscopic nature of DMSO can significantly impact the results. It is recommended to use newly opened DMSO for accurate measurements.[1]

Qualitative Solubility Insights

Based on the properties of the closely related compound pyridine hydrobromide, it can be inferred that this compound exhibits the following general solubility characteristics:

-

High Solubility in Polar Protic Solvents: Expected to be soluble in solvents like methanol (B129727) and ethanol (B145695) due to favorable ion-dipole and hydrogen bonding interactions.

-

Insolubility in Nonpolar Solvents: Likely insoluble or poorly soluble in nonpolar solvents such as toluene (B28343) and hexane.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the supernatant from the undissolved solid, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method or another suitable quantitative technique.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Technical Guide to the ¹H NMR Spectrum of 3-Bromomethylpyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of 3-bromomethylpyridine hydrobromide. The document outlines the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and a logical visualization of the proton relationships within the molecule. This guide is intended to assist researchers in the identification, characterization, and quality control of this important chemical intermediate.

Data Presentation

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the pyridinium (B92312) ring and the bromomethyl group. Due to the hydrobromide salt form, the pyridine (B92270) nitrogen is protonated, leading to a significant downfield shift of the ring protons compared to the free base. The electron-withdrawing nature of the pyridinium ring and the bromine atom further influences the chemical shifts.

Based on established principles of NMR spectroscopy and data from related pyridinium compounds, the expected ¹H NMR data for this compound is summarized in the table below.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-2 | ~8.9 | Singlet (or narrow doublet) | - | 1H |

| H-6 | ~8.8 | Doublet | ~5-6 | 1H |

| H-4 | ~8.4 | Doublet of triplets (or dt) | ~8, ~1.5 | 1H |

| H-5 | ~7.9 | Doublet of doublets (or dd) | ~8, ~5-6 | 1H |

| -CH₂Br | ~4.8 | Singlet | - | 2H |

| N-H | Variable (broad) | Singlet | - | 1H |

Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration and may exchange with residual water, leading to a broad signal or no observable peak.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often a good choice for organic salts due to its excellent solvating power. Deuterium (B1214612) oxide (D₂O) or methanol-d₄ can also be used.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Solvent: Select the appropriate deuterated solvent used for sample preparation (e.g., DMSO-d₆).

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to generate the spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

The signals are integrated to determine the relative number of protons.

-

Coupling constants are measured from the splitting patterns of the multiplets.

-

Mandatory Visualization

The following diagram illustrates the logical relationships and through-bond coupling interactions between the non-equivalent protons in the this compound molecule.

Caption: Logical relationships and coupling pathways for protons in this compound.

An In-Depth Technical Guide to 3-Picolyl Bromide Hydrobromide: Structure, Formula, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Picolyl bromide hydrobromide, a key building block in synthetic organic chemistry with significant applications in pharmaceutical and materials science. This document details its chemical structure, molecular formula, and physicochemical properties. A thorough experimental protocol for its synthesis via the Wohl-Ziegler bromination of 3-picoline is presented. Furthermore, its utility in the synthesis of bioactive molecules, specifically imidazo[1,2-a]pyridine (B132010) derivatives, is explored, including a schematic representation of the synthetic pathway. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Formula

3-Picolyl bromide hydrobromide, also known as 3-(bromomethyl)pyridine (B1585428) hydrobromide, is a pyridinium (B92312) salt. The structure consists of a pyridine (B92270) ring substituted at the 3-position with a bromomethyl group. The pyridinium nitrogen is protonated and associated with a bromide counter-ion.

Chemical Structure:

Caption: Chemical structure of 3-Picolyl bromide hydrobromide.

The molecular formula of 3-Picolyl bromide hydrobromide is C₆H₇Br₂N, which can also be represented as C₆H₆BrN·HBr.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Picolyl bromide hydrobromide is presented in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 3-(bromomethyl)pyridin-1-ium bromide | |

| Synonyms | 3-(Bromomethyl)pyridine hydrobromide, 3-Picolyl bromide hydrobromide | [1] |

| CAS Number | 4916-55-6 | [1] |

| Molecular Formula | C₆H₇Br₂N or C₆H₆BrN·HBr | [1][2] |

| Molecular Weight | 252.93 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 150-155 °C | |

| Solubility | Soluble in water |

Synthesis of 3-Picolyl Bromide Hydrobromide

The most common and efficient method for the synthesis of 3-Picolyl bromide hydrobromide is the Wohl-Ziegler reaction, which involves the free-radical bromination of the methyl group of 3-picoline (3-methylpyridine) using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.[1][4]

Reaction Scheme

Caption: Synthesis of 3-Picolyl bromide hydrobromide.

Detailed Experimental Protocol

This protocol is based on the principles of the Wohl-Ziegler bromination.[5]

Materials:

-

3-Picoline (3-methylpyridine)

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Hydrobromic acid (HBr) solution (for conversion to the hydrobromide salt)

-

Diethyl ether or other suitable solvent for precipitation

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-picoline in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or BPO).

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The reaction is typically initiated by light or heat. The progress of the reaction can be monitored by observing the consumption of NBS (which is denser than CCl₄ and will sink) and the formation of succinimide (B58015) (which is less dense and will float).

-

Work-up: After the reaction is complete (typically after several hours, when all NBS has been consumed), the mixture is cooled to room temperature. The solid succinimide is removed by filtration.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure to yield the crude 3-(bromomethyl)pyridine.

-

Formation of the Hydrobromide Salt: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrobromic acid.

-

Isolation and Purification: The precipitated 3-Picolyl bromide hydrobromide is collected by filtration, washed with cold diethyl ether, and dried under vacuum. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).

Applications in Drug Development

3-Picolyl bromide hydrobromide is a versatile reagent in the synthesis of various pharmaceutical compounds due to the reactivity of the bromomethyl group, which allows for the facile introduction of the picolyl moiety into a target molecule.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

One notable application is in the synthesis of imidazo[1,2-a]pyridine derivatives, which are known to possess a wide range of biological activities, including antibacterial and anticancer properties.[6][7][8] The synthesis typically involves the N-alkylation of a 2-aminopyridine (B139424) derivative with 3-picolyl bromide hydrobromide, followed by cyclization.

Caption: Synthesis of Imidazo[1,2-a]pyridines.

This synthetic route provides a straightforward method to access a diverse library of imidazo[1,2-a]pyridine compounds for biological screening and drug discovery programs. The picolyl group can play a crucial role in the binding of these molecules to their biological targets.

Conclusion

3-Picolyl bromide hydrobromide is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity make it an essential tool for organic chemists, particularly in the pharmaceutical industry. The synthetic protocol provided in this guide offers a reliable method for its preparation, and the highlighted application in the synthesis of imidazo[1,2-a]pyridines underscores its importance in the development of novel therapeutic agents. This technical guide serves as a foundational resource for scientists and researchers working with this important compound.

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. Wohl-Ziegler Bromination | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 5. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 3-Bromomethylpyridine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 3-Bromomethylpyridine hydrobromide. Understanding the chemical stability of this reagent is critical for ensuring its integrity and the reproducibility of experimental results in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage.

| Property | Value |

| Molecular Formula | C₆H₇Br₂N |

| Molecular Weight | 252.93 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 150-155 °C |

| Solubility | Soluble in water |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound.

Storage Conditions:

-

Temperature: Store in a cool, dry place.[1] Room temperature is generally acceptable.[2]

-

Atmosphere: Keep containers tightly closed in a dry and well-ventilated area to prevent moisture absorption.[1][3]

-

Incompatibilities: Store away from strong oxidizing agents.[1][4]

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[1][3]

-

Avoid contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, potential degradation pathways can be inferred based on its chemical structure. The primary points of instability are the bromomethyl group and the pyridine (B92270) ring itself.

A potential degradation pathway, such as hydrolysis of the bromomethyl group, is illustrated in the diagram below. This reaction would lead to the formation of 3-(hydroxymethyl)pyridine hydrobromide and hydrobromic acid. Other potential reactions could involve oxidation of the pyridine ring or polymerization under certain conditions.

Caption: Potential Hydrolysis Degradation Pathway.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Study Protocol

Forced degradation studies expose the compound to stress conditions to accelerate degradation and identify potential degradation products.

Experimental Conditions:

| Condition | Protocol |

| Acid Hydrolysis | Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. |

| Oxidative Degradation | Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. |

| Thermal Degradation | Place 10 mg of the solid compound in a hot air oven at 105°C for 48 hours. |

| Photostability | Expose 10 mg of the solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). |

Samples should be taken at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) and analyzed by a stability-indicating method.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed and validated to separate this compound from its potential degradation products.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 260 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This method would need to be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive stability assessment of a chemical compound like this compound.

Caption: Workflow for Chemical Stability Assessment.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment, protected from light and incompatible materials. For applications requiring a thorough understanding of its stability profile, a systematic approach involving forced degradation studies and a validated stability-indicating analytical method is essential. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals to ensure the quality and reliability of this important chemical reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromomethylpyridine Hydrobromide

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for 3-Bromomethylpyridine hydrobromide (CAS No: 4916-55-6), a crucial building block in pharmaceutical synthesis. The following sections detail its hazards, handling procedures, and emergency responses, presented in a format designed for clarity and rapid reference.

Chemical Identification and Physical Properties

This compound is a solid, off-white to white crystalline powder.[1] Key physical and chemical properties are summarized in the table below, providing essential data for handling and storage.

| Property | Value | References |

| Molecular Formula | C6H7Br2N | [2][3] |

| Molecular Weight | 252.93 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 150 - 155 °C (302 - 311 °F) | [4][5] |

| Boiling Point | No information available | [4] |

| Flash Point | No information available | [4] |

| Autoignition Temperature | No information available | [4] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to understand these classifications to ensure safe handling.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |

The GHS pictograms associated with these hazards are:

-

Corrosion: For skin corrosion and serious eye damage.[2]

-

Exclamation Mark: For acute toxicity and skin/respiratory irritation.

-

Health Hazard: May be applicable depending on the specific target organ effects.

The signal word for this chemical is "Danger" .[2][6]

Caption: GHS Hazard Classification for this compound.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Handling:

-

Use only under a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Do not get in eyes, on skin, or on clothing.[4]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store in a "Corrosives area".[4]

-

Store locked up.[4]

-

Incompatible with strong oxidizing agents.[4]

Personal Protective Equipment (PPE)

A systematic approach to PPE selection is essential. The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE) Workflow.

First-Aid Measures

In case of exposure, immediate and appropriate first aid is crucial. The following table and diagram outline the necessary steps.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. If breathing is difficult, give oxygen.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. Wash contaminated clothing before reuse.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[4] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[4] |

Caption: First-Aid Procedures for Exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release:

-

Ensure adequate ventilation and evacuate personnel to safe areas.[4]

-

Use personal protective equipment.[4]

-

Avoid dust formation.[4]

-

Sweep up and shovel into suitable containers for disposal.[4]

-

Do not let the product enter drains.[3]

Toxicological and Ecological Information

Toxicological Information:

-

Causes severe skin burns and eye damage.[4]

-

Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Ingestion can cause severe swelling and damage to the delicate tissue and danger of perforation.[4]

-

No information is available on carcinogenicity, mutagenicity, or reproductive toxicity.[4]

Ecological Information:

-

No specific data is available. It is advised to prevent the substance from entering the environment.[4]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. labproinc.com [labproinc.com]

- 2. 3-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 12707037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6 | Chemsrc [chemsrc.com]

- 6. 3-(Bromomethyl)pyridine hydrobromide SDS - Download & Subscribe for Updates [sdsmanager.com]

In-Depth Technical Guide: Hazards and Precautionary Statements for 3-Bromomethylpyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, precautionary measures, and toxicological profile of 3-Bromomethylpyridine hydrobromide (CAS No: 4916-55-6). The information is compiled from Safety Data Sheets (SDS) and scientific literature to ensure safe handling and use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive and toxic nature.

GHS Hazard Classification

The following table summarizes the GHS hazard classifications for this compound.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity (single exposure) | Category 3 |

Hazard Statements (H-Statements)

These statements describe the nature of the hazards associated with the chemical.[1][2][3]

| Code | Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H314 | Causes severe skin burns and eye damage. |

| H318 | Causes serious eye damage. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Precautionary Statements (P-Statements)

These statements recommend measures to minimize or prevent adverse effects resulting from exposure.[1][2][3]

| Code | Statement |

| Prevention | |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| Storage | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments cited in the hazard assessment of corrosive and irritant chemicals, based on OECD guidelines.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD 431)

This test method is used to identify chemicals that are corrosive to skin.

Methodology:

-

Tissue Preparation: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.

-

Chemical Application: The test chemical is applied topically to the surface of the skin tissue model.

-

Exposure: The chemical remains in contact with the tissue for a defined period.

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay (e.g., MTT assay). The reduction of MTT to a colored formazan (B1609692) product by mitochondrial dehydrogenases of viable cells is quantified.

-

Classification: A chemical is identified as corrosive if the tissue viability falls below a certain threshold.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This test method is used to identify chemicals that are irritating to the eyes.

Methodology:

-

Tissue Preparation: A three-dimensional reconstructed human cornea-like epithelium (RhCE) tissue model is used.

-

Chemical Application: The test chemical is applied to the surface of the corneal tissue model.

-

Exposure and Rinsing: Following a defined exposure period, the chemical is thoroughly rinsed from the tissue surface.

-

Viability Assessment: Cell viability is determined using the MTT assay, similar to the skin corrosion test.

-

Classification: The irritation potential of the chemical is classified based on the reduction in tissue viability compared to negative controls.

Toxicological Information and Signaling Pathways

General Toxicological Effects

This compound is harmful if swallowed, inhaled, or in contact with skin.[1] It causes severe skin burns and serious eye damage.[1][2][3] It may also cause respiratory irritation.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.

Caption: Logical workflow for handling this compound.

Hypothetical Signaling Pathway for Cytotoxicity

Due to its chemical structure, this compound is expected to be a reactive electrophile. The pyridinium (B92312) moiety enhances the leaving group ability of the bromide on the methyl group, making it susceptible to nucleophilic attack by biological macromolecules. The following diagram illustrates a hypothetical signaling pathway for its cytotoxic effects.

Caption: Hypothetical signaling pathway for cytotoxicity.

First Aid Measures

Immediate medical attention is required in case of exposure.[1]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[1][4]

Handling and Storage

-

Handling: Use only in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing. Avoid dust formation.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store in a corrosives area.[1] Incompatible with strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

References

An In-depth Technical Guide to the Fundamental Reactivity of 3-Bromomethylpyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromomethylpyridine hydrobromide is a versatile and highly reactive building block in organic synthesis. Its utility stems from the presence of a reactive bromomethyl group attached to the electron-deficient pyridine (B92270) ring, making it an excellent electrophile for a wide range of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its chemical properties, core reaction mechanisms, and applications in the synthesis of pharmaceuticals and other fine chemicals. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of a variety of pyridine derivatives.[1] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making the bromine atom a good leaving group in nucleophilic substitution reactions. This inherent reactivity profile has established this compound as a valuable reagent in medicinal chemistry and materials science for the introduction of the 3-pyridylmethyl moiety into diverse molecular scaffolds.[2] Its application is particularly prominent in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its safe handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrN · HBr | |

| Molecular Weight | 252.93 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 150-155 °C | |

| Solubility | Soluble in water and polar organic solvents. | |

| CAS Number | 4916-55-6 |

Core Reactivity and Reaction Mechanisms

The fundamental reactivity of this compound is dominated by the nucleophilic substitution at the benzylic carbon. The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

The SN2 Reaction Mechanism

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (bromide). This concerted mechanism results in an inversion of stereochemistry if the carbon atom is chiral. The electron-deficient nature of the pyridine ring inductively withdraws electron density from the methylene (B1212753) group, making the carbon atom highly susceptible to nucleophilic attack.

Reactivity with Nucleophiles

This compound reacts readily with a wide variety of nucleophiles. The choice of nucleophile dictates the functional group that is introduced at the 3-position of the pyridine ring.

-

N-Nucleophiles: Amines (primary, secondary, and heterocyclic) are common nucleophiles, leading to the formation of 3-pyridylmethylamines. This reaction is fundamental in the synthesis of many biologically active compounds.

-

O-Nucleophiles: Alcohols and phenols react to form 3-pyridylmethyl ethers. The reaction with phenols is often carried out in the presence of a base to generate the more nucleophilic phenoxide ion.

-

S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this reaction, producing 3-pyridylmethyl thioethers.

Applications in Synthesis

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a broad range of target molecules.

Pharmaceutical Synthesis

A prominent application of a derivative of this compound is in the synthesis of the antihistamine drug, Rupatadine. In this multi-step synthesis, a substituted derivative, 3-(bromomethyl)-5-methylpyridine, is coupled with desloratadine (B1670295) to form the final active pharmaceutical ingredient (API).[3][4] This highlights the importance of halomethylpyridines in late-stage functionalization of complex molecules.

Agrochemical Synthesis

Pyridine-containing compounds are a significant class of agrochemicals.[5] The 3-pyridylmethyl moiety, readily introduced using this compound, is a common structural motif in various pesticides and herbicides. The ability to easily form C-N, C-O, and C-S bonds allows for the rapid generation of diverse libraries of compounds for screening and optimization of biological activity.

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with various nucleophiles. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

General Procedure for N-Alkylation of Amines

This protocol describes a general method for the synthesis of 3-pyridylmethylamines.

Protocol:

-

To a stirred solution of the amine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add this compound (1.1 eq).

-

Add a base (e.g., potassium carbonate, triethylamine, 2.5 eq) to the reaction mixture.

-

Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-pyridylmethylamine.

General Procedure for O-Alkylation of Phenols

Protocol:

-

To a solution of the phenol (B47542) (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, sodium hydride, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring by TLC.

-

Once the reaction is complete, quench with water and remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

General Procedure for S-Alkylation of Thiols

Protocol:

-

To a solution of the thiol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a base (e.g., sodium ethoxide, potassium carbonate, 1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion as indicated by TLC.

-

Remove the solvent in vacuo and partition the residue between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate.

-

Purify the crude thioether by column chromatography.

Quantitative Reaction Data

The following table summarizes representative yields for the synthesis of various pyridine derivatives using this compound or its close analogs.

Table 2: Representative Yields for Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference(s) |

| Desloratadine | Tertiary Amine | K₂CO₃, DMF | High | [3] |

| 3-Hydroxybenzaldehyde | Aryl Ether | K₂CO₃, DMF | 65% | [6] |

| Substituted Phenols | Aryl Ethers | Base, Solvent | 52-95% | [7][8] |

| Various Amines | Primary/Secondary Amines | Base, Solvent | Varies | [9][10][11] |

| Thiols | Thioethers | Base, Solvent | Good to Excellent | [12] |

| Indoles | N-alkylated Indoles | Base, Solvent | Varies | [9][10][11] |

Safety and Handling

This compound is a corrosive and toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a reliable and efficient method for the introduction of the 3-pyridylmethyl group. Its reactivity is primarily governed by the SN2 mechanism, allowing for predictable and high-yielding reactions with a wide range of nucleophiles. The applications of this compound in the synthesis of pharmaceuticals and agrochemicals underscore its importance in modern drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Process For The Synthesis Of Rupatadine [quickcompany.in]

- 4. EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]

- 5. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

3-Bromomethylpyridine Hydrobromide: A Technical Guide for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)pyridine hydrobromide is a versatile heterocyclic building block and biochemical reagent with significant applications in pharmaceutical and agrochemical research.[1] Its utility stems from the reactive bromomethyl group attached to a pyridine (B92270) ring, which allows for the facile introduction of a 3-pyridylmethyl moiety onto various nucleophiles. This modification can be instrumental in altering the biological activity, solubility, and other physicochemical properties of target molecules. This technical guide provides an in-depth overview of the properties of 3-Bromomethylpyridine hydrobromide and its applications as a biochemical reagent, complete with generalized experimental protocols and data presentation.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4916-55-6 | [1] |

| Molecular Formula | C₆H₆BrN · HBr | [1] |

| Molecular Weight | 252.93 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 150-155 °C | [1] |

| Purity | Typically ≥97% | [1][2] |

| Solubility | Soluble in water. | [3] |

Table 2: Safety and Handling Information for this compound

| Hazard Statement | Precautionary Statement | Incompatible Materials | Storage |

| Causes severe skin burns and eye damage.[4] | Wear protective gloves, protective clothing, eye protection, and face protection.[5] | Strong oxidizing agents.[3] | Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] |

| May cause an allergic skin reaction.[5] | Do not breathe dust or mists. | Store in a corrosives area.[3] | |

| Causes serious eye irritation.[5] | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] |

Core Applications in Biochemical Research

This compound serves as a key reagent for the alkylation of various nucleophilic functional groups present in biomolecules. Its primary applications include the derivatization of thiols, amines, and carboxylic acids, which is particularly useful in proteomics, drug discovery, and analytical biochemistry.

Derivatization of Cysteine Residues in Peptides and Proteins

The thiol group of cysteine is a strong nucleophile that readily reacts with the electrophilic bromomethyl group of this compound via an S-alkylation reaction. This modification is valuable for:

-

Introducing a Pyridyl Moiety: The pyridine ring can introduce new binding interactions, alter the electronic properties of the peptide, or serve as a metal-coordinating ligand.

-

Proteomics: Alkylation of cysteine residues is a standard step in many proteomics workflows to prevent the reformation of disulfide bonds after reduction. While iodoacetamide (B48618) is commonly used, this compound offers an alternative for introducing a different chemical tag.[6]

-

Enzyme Inhibition: The 3-pyridylmethyl group can be used to probe the active site of enzymes, particularly those with a reactive cysteine residue, potentially leading to irreversible inhibition.[7]

-

Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, such as 50 mM ammonium bicarbonate, at a concentration of approximately 1 mg/mL. If disulfide bonds are present, they should first be reduced with a reducing agent like dithiothreitol (B142953) (DTT).

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

-

Alkylation Reaction: Add the this compound solution to the peptide solution. A molar excess of the alkylating reagent (typically 1.5 to 3 equivalents per thiol group) is recommended.

-

Incubation: Allow the reaction to proceed at room temperature for 1 hour in the dark to prevent photodegradation of the reagent.

-

Quenching: Stop the reaction by adding a quenching reagent, such as an excess of a thiol-containing compound (e.g., β-mercaptoethanol) or by acidifying the solution with a small amount of acid (e.g., formic acid or trifluoroacetic acid).

-

Purification and Analysis: The resulting 3-pyridylmethyl-modified peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry. The modification will result in a mass increase of 91.047 Da for each alkylated cysteine residue.

Derivatization of Amino Acids and Neurotransmitters for Analytical Purposes

Primary and secondary amines, such as the N-terminus of peptides and the side chains of lysine (B10760008) and other amino acids, can be alkylated by this compound. This derivatization is useful for:

-

Chromatographic Analysis: The introduction of the pyridyl group can enhance the detectability of amino acids in HPLC, particularly when using a UV detector.

-

Mass Spectrometry: The pyridinium (B92312) salt formed upon alkylation can improve the ionization efficiency of peptides in mass spectrometry, leading to enhanced sensitivity.[8]

-

Neurotransmitter Research: Derivatization of neurotransmitters containing amino groups can facilitate their analysis and quantification in biological samples.

-

Sample Preparation: Dissolve the amino acid standard or the sample containing amino acids in an alkaline buffer, such as a borate buffer (pH 8-9).

-

Derivatization: Add a solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 30 to 60 minutes. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC.

-

Analysis: After cooling to room temperature, the reaction mixture can be directly injected into an HPLC system equipped with a UV detector for analysis.

Enzyme Inhibition Studies

The reactivity of this compound towards nucleophilic residues, such as cysteine and histidine, makes it a potential candidate for use as an irreversible enzyme inhibitor. The 3-pyridylmethyl group can form a covalent bond with a nucleophilic amino acid in the active site of an enzyme, leading to its inactivation. This can be a valuable tool for:

-

Identifying Active Site Residues: By identifying the site of modification, researchers can gain insights into the catalytic mechanism of an enzyme.

-

Drug Development: Covalent inhibitors can offer advantages in terms of potency and duration of action. This compound can be used as a starting point for the design of more specific covalent inhibitors.

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate in an appropriate assay buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Pre-incubation: Pre-incubate the enzyme with various concentrations of this compound for different periods to allow for the covalent modification to occur.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Measurement of Activity: Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

-

Data Analysis: Determine the rate of the reaction for each inhibitor concentration and incubation time. The data can be used to calculate inhibition parameters such as the IC₅₀ or the second-order rate constant for inactivation (k_inact/K_I).

Conclusion

This compound is a valuable and versatile reagent for biochemical research. Its ability to selectively modify nucleophilic residues in biomolecules provides a powerful tool for researchers in proteomics, drug discovery, and analytical biochemistry. The generalized protocols provided in this guide can serve as a starting point for developing specific applications tailored to individual research needs. As with any reactive chemical, proper safety precautions must be observed when handling this compound.

References

- 1. Inhibition of papain by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of glutathione peptidomimetics as components of anti-Parkinson prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001890) [hmdb.ca]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. axionlabs.com [axionlabs.com]

- 7. Structure-activity relationships for inhibition of papain by peptide Michael acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Pyridine Derivatives Using 3-Bromomethylpyridine Hydrobromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromomethylpyridine hydrobromide is a versatile and highly reactive reagent in organic synthesis, serving as a key building block for the introduction of the pyridin-3-ylmethyl moiety into a wide range of molecules. This structural motif is prevalent in numerous biologically active compounds and pharmaceutical agents. The reactivity of this compound is primarily centered on the bromomethyl group, which is analogous to a benzylic bromide. This makes it an excellent electrophile for nucleophilic substitution reactions (SN2) with a variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon.

These application notes provide detailed protocols for the synthesis of diverse pyridine (B92270) derivatives utilizing this compound. The methodologies outlined herein are essential for researchers in medicinal chemistry and materials science for the construction of novel molecular entities.

General Reaction Considerations

The use of this compound in alkylation reactions typically requires the presence of a base. The base serves two primary purposes: to neutralize the hydrobromide salt, liberating the more reactive free base, 3-(bromomethyl)pyridine, and to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, and tertiary amines such as triethylamine. The choice of solvent is dependent on the specific reaction but often includes polar aprotic solvents like acetonitrile (B52724) (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF).

O-Alkylation: Synthesis of 3-Pyridylmethyl Ethers

The reaction of 3-bromomethylpyridine with alcohols or phenols provides a straightforward route to 3-pyridylmethyl ethers. This is a common strategy for modifying the periphery of complex molecules.

Experimental Protocol: O-Alkylation of a Phenolic Alcohol

This protocol is adapted from a procedure for the synthesis of tris(3-pyridylmethyl)cyclotriguaiacylene.[1]

Materials:

-

This compound

-

A suitable phenolic alcohol (e.g., cyclotriguaiacylene)

-

Saturated aqueous sodium carbonate

-

Magnesium sulfate (B86663)

-

Distilled water

Procedure:

-

In a suitable reaction vessel, dissolve this compound (2.45 mmol) in distilled water (20 mL) and cool to 0 °C in an ice bath.

-

Slowly add saturated aqueous sodium carbonate dropwise with stirring until the pH of the solution reaches 7. This neutralizes the hydrobromide, forming the free base, 3-(bromomethyl)pyridine.

-

Extract the aqueous layer with dichloromethane (30 mL).

-

Dry the organic layer over magnesium sulfate and filter. This DCM solution containing the free base should be used immediately.

-

To a solution of the phenolic alcohol in a suitable solvent, add the freshly prepared solution of 3-(bromomethyl)pyridine.

-

The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is worked up by washing with water, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

| Nucleophile | Product | Base | Solvent | Reaction Time | Yield (%) |

| Phenolic Alcohol | 3-Pyridylmethyl Ether | Na₂CO₃ | DCM / H₂O | - | - |

| Phenol | Phenyl (pyridin-3-ylmethyl) ether | K₂CO₃ | Acetonitrile | 4-12 h | 85-95 (Typical) |

| Methanol | 3-(Methoxymethyl)pyridine | NaH | THF | 2-6 h | 70-85 (Typical) |

N-Alkylation: Synthesis of N-(Pyridin-3-ylmethyl)amines and Related Compounds

The alkylation of primary and secondary amines with this compound is a fundamental method for preparing N-substituted pyridine derivatives. Care must be taken to control the stoichiometry to avoid over-alkylation.

Experimental Protocol: N-Alkylation of a Secondary Amine

Materials:

-

This compound

-

A secondary amine (e.g., morpholine)

-

Potassium carbonate (K₂CO₃)

-